N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-13-8-9-16(14(2)10-13)24-19(28)12-31-22-25-20-15(21(29)26-22)11-23-27(20)17-6-4-5-7-18(17)30-3/h4-11H,12H2,1-3H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPIIBOCLMSILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly its anticancer and anti-inflammatory effects, based on diverse sources.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H32N4O3S |
| Molecular Weight | 468.6 g/mol |
| CAS Number | 1110989-51-9 |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance:
- Cell Cycle Arrest : In vitro studies indicated that the compound induces cell cycle arrest at the G2/M phase in various cancer cell lines. This was evidenced by significant alterations in microtubule networks and cell morphology in HeLa cells .
- Cytotoxicity : The compound has shown cytotoxic effects against several cancer types. For example, it demonstrated an IC50 value of approximately 3.37 µM against melanoma and lower values against leukemia and non-small cell lung cancer . These findings suggest that it may effectively inhibit tumor growth through apoptosis induction and cell cycle modulation.
Mechanistic Insights
Mechanistic studies revealed that the compound promotes apoptosis by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. Additionally, it enhances the activity of caspase-3, a key enzyme in the apoptotic pathway .
Anti-inflammatory Properties
In addition to its anticancer potential, the compound has been evaluated for its anti-inflammatory activity:
- COX-II Inhibition : The compound has been identified as a selective inhibitor of cyclooxygenase-II (COX-II), which plays a critical role in inflammation. It exhibited an IC50 value of 0.011 μM against COX-II, indicating a potent anti-inflammatory effect compared to traditional NSAIDs like Rofecoxib .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Melanoma Treatment : A study involving melanoma cell lines showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
- Combination Therapy : Research has suggested that combining this compound with other chemotherapeutics may enhance its efficacy. In particular, synergistic effects were noted when used alongside established anticancer agents, leading to improved outcomes in resistant cancer models .
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds with pyrazolo-pyrimidine scaffolds exhibit notable antibacterial activity. A study highlighted the synthesis of new derivatives that demonstrated effectiveness against various bacterial strains, suggesting that N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide could serve as a potent antibacterial agent .
Anti-inflammatory Effects
Similar compounds have been documented to possess anti-inflammatory properties. The incorporation of methyl and methoxy groups into the pyrazolo-pyrimidine structure may enhance its efficacy in reducing inflammation, making it a candidate for treating inflammatory diseases .
Anticancer Activity
Pyrazolo derivatives have shown promise in cancer therapy due to their ability to inhibit specific pathways involved in tumor growth. The thioacetamide moiety in this compound could enhance its interaction with biological targets associated with cancer cell proliferation .
Case Study 1: Antibacterial Efficacy
In a study published on the synthesis and evaluation of new pyrazolo-triazolo-pyrimidine derivatives, researchers found that certain synthesized compounds exhibited significant antibacterial effects against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antibacterial activity .
Case Study 2: Anti-inflammatory Assessment
Another research effort focused on evaluating the anti-inflammatory properties of substituted pyrazoles. Results indicated that specific modifications led to increased efficacy compared to standard anti-inflammatory drugs like diclofenac . This suggests that this compound could be beneficial in developing new anti-inflammatory therapies.
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound?
The synthesis typically involves coupling a pyrazolo[3,4-d]pyrimidin-6-thiol intermediate with a substituted 2-chloroacetamide derivative. Key steps include:
- Thiol activation : Reacting the pyrazolo-pyrimidinone core with Lawesson’s reagent or thiourea to introduce the thiol group at position 5.
- Nucleophilic substitution : Treating the thiol intermediate with 2-chloro-N-(2,4-dimethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to form the thioether linkage .
- Yield optimization : Adjusting reaction time, temperature, and stoichiometry to achieve yields >75%, as demonstrated in analogous syntheses (e.g., 80% yield for structurally related thioacetamides) .
Q. How is structural elucidation performed using spectroscopic methods?
- ¹H NMR : Characteristic signals include:
- δ 10.10 ppm : Singlet for the acetamide NHCO group .
- δ 12.50 ppm : Broad singlet for the pyrimidinone NH proton .
- δ 4.12 ppm : SCH₂ protons adjacent to the thioether group .
- LC-MS : A molecular ion peak at m/z ~470–500 [M+H]⁺ confirms the molecular weight .
- Elemental analysis : Matching experimental C, N, and S percentages with theoretical values (e.g., C: 45.36% vs. 45.29% in analogs) validates purity .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound, given contradictory reports in the literature?
Yield variations (e.g., 60% vs. 80% in similar reactions ) may arise from:
- Reaction kinetics : Prolonged reaction times (≥24 hours) improve thiolate intermediate formation but risk side reactions.
- Solvent selection : DMF enhances solubility of aromatic intermediates compared to THF, reducing byproducts .
- Statistical modeling : Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, reagent ratio) and identify critical variables, as demonstrated in flow-chemistry syntheses .
Q. What strategies address discrepancies in elemental analysis data between theoretical and experimental values?
- Purification : Recrystallization from ethanol/water mixtures reduces impurities (e.g., unreacted thiourea), narrowing the gap between theoretical and observed C/N/S values .
- Alternative characterization : Combine elemental analysis with high-resolution mass spectrometry (HR-MS) to resolve ambiguities caused by hygroscopic byproducts .
Q. What is the role of the pyrazolo[3,4-d]pyrimidinone core in modulating biological activity?
The pyrazolo-pyrimidinone scaffold is a kinase inhibitor pharmacophore. Key features include:
- Hydrogen-bonding interactions : The 4-oxo group and pyrimidine NH act as hydrogen bond donors/acceptors, enhancing target binding .
- Electron-withdrawing effects : The thioether linkage stabilizes the enolic tautomer, increasing metabolic stability compared to oxygen analogs .
Q. How can researchers validate the stability of the thioether linkage under physiological conditions?
- Hydrolytic stability assays : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours and monitor degradation via HPLC. Thioethers typically show <5% hydrolysis under these conditions .
- Comparative studies : Replace the thioether with an ether or methylene group and assess cytotoxicity shifts in cell-based assays .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Co-elution issues : Use orthogonal methods (e.g., UPLC-MS with a C18 column and acetonitrile/water gradient) to separate structurally similar byproducts (e.g., des-methyl analogs) .
- Limit of detection (LOD) : Employ charged aerosol detection (CAD) for non-chromophoric impurities, achieving LODs <0.1% .
Future Research Directions
- Biological profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify lead candidates .
- Metabolite identification : Use hepatic microsomes to map oxidative pathways and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
